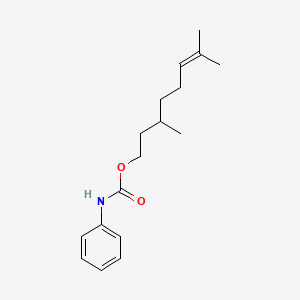

3,7-dimethyloct-6-enyl N-phenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

16930-36-2 |

|---|---|

Molecular Formula |

C17H25NO2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enyl N-phenylcarbamate |

InChI |

InChI=1S/C17H25NO2/c1-14(2)8-7-9-15(3)12-13-20-17(19)18-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3,(H,18,19) |

InChI Key |

JOIZZGCSCGBVKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Dimethyloct 6 Enyl N Phenylcarbamate and Analogues

Classical Carbamate (B1207046) Synthesis Approaches

Traditional methods for carbamate synthesis have been well-established for decades and are still widely used due to their reliability and straightforward nature.

Reactions Involving Isocyanates and Alcohols

The reaction between an isocyanate and an alcohol is one of the most fundamental and widely employed methods for the synthesis of carbamates. wikipedia.orgnih.gov This reaction is typically a nucleophilic addition of the alcohol to the electrophilic carbon of the isocyanate group.

For the specific synthesis of 3,7-dimethyloct-6-enyl N-phenylcarbamate, this would involve the reaction of phenyl isocyanate with 3,7-dimethyloct-6-en-1-ol (citronellol). The general reaction scheme is as follows:

RN=C=O + R′OH → RNHC(O)OR′ wikipedia.org

This reaction is often carried out in the presence of a catalyst to increase the reaction rate. rsc.org While the reaction can proceed without a catalyst, catalysts such as lithium alkoxides and dibutyltin (B87310) diacetate have been shown to facilitate the synthesis of tertiary alkyl N-phenylcarbamates in good yields. acs.orgacs.org The choice of catalyst can influence the reaction kinetics and the formation of side products. For instance, with certain base catalysts, the formation of isocyanurate may be favored over the carbamate. rsc.org

Table 1: Catalysts for Isocyanate-Alcohol Reactions

| Catalyst | Effect on Reaction | Reference |

|---|---|---|

| Lithium alkoxides | Facilitates synthesis of tertiary alkyl N-phenylcarbamates | acs.orgacs.org |

| Dibutyltin diacetate | Facilitates synthesis of tertiary alkyl N-phenylcarbamates | acs.org |

| Aminals, aminoalcohols, amidines, carboxylate, phenolate, and alkoxide anions | Favors isocyanurate formation | rsc.org |

| Tin carboxylates and common tertiary amines (e.g., DABCO) | Favors carbamate formation | rsc.org |

Phosgene (B1210022) and Chloroformate-Based Methods

Historically, phosgene and its derivatives, such as chloroformates, have been extensively used for the synthesis of carbamates. These methods, while effective, involve highly toxic reagents and are being replaced by safer alternatives. rsc.org

The general approach using a chloroformate involves its reaction with an amine. wikipedia.orgrutgers.edu For the synthesis of an analogue, ethyl N-(3,7-dimethyl-6-octenyl)carbamate, 3,7-dimethyloct-6-enyl amine is reacted with ethyl chloroformate in the presence of a base like triethylamine. prepchem.com

Another variation involves the reaction of an alcohol with a carbamoyl (B1232498) chloride, which can be generated from a secondary amine and phosgene. wikipedia.org Phenyl chloroformate can also be reacted with anilino compounds in the presence of a base to yield the corresponding carbamate. rutgers.edu For example, 4-nitrophenyl chloroformate is a versatile reagent used in the synthesis of various carbamates. researchgate.netepa.gov

Carbamate Formation via Rearrangement Reactions (e.g., Hofmann, Curtius)

Rearrangement reactions provide an alternative pathway to carbamates by generating an isocyanate intermediate, which is then trapped by an alcohol.

The Hofmann rearrangement involves the reaction of a primary amide with a halogen (like bromine) and a strong base to form an isocyanate, which can then react with an alcohol to yield a carbamate. wikipedia.org This method has been modified to be more environmentally friendly, for instance, by using an electrochemical approach with sodium bromide to avoid corrosive halogens. rsc.org Modified procedures using N-bromoacetamide and a lithium base have also been developed for the synthesis of methyl and benzyl (B1604629) carbamates in high yields. organic-chemistry.org

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.org The resulting isocyanate can be trapped by an alcohol to form a carbamate. wikipedia.orgwikipedia.org This method is widely used for converting carboxylic acids into carbamates. nih.gov The acyl azide can be prepared from a carboxylic acid derivative. nih.govacs.org A one-pot procedure for this rearrangement allows for the direct conversion of carboxylic acids into carbamates without isolating the unstable acyl azide intermediate. orgsyn.org

Table 2: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis

| Rearrangement | Starting Material | Key Intermediate | Trapping Agent | Product | References |

|---|---|---|---|---|---|

| Hofmann | Primary amide | Isocyanate | Alcohol | Carbamate | wikipedia.orgrsc.orgorganic-chemistry.org |

| Curtius | Acyl azide (from carboxylic acid) | Isocyanate | Alcohol | Carbamate | wikipedia.orgwikipedia.orgnih.govacs.orgorgsyn.orgjove.com |

Contemporary Synthetic Strategies for N-Phenylcarbamates

Modern synthetic methods focus on developing more efficient, selective, and environmentally benign processes for carbamate synthesis.

Palladium-Catalyzed N-Arylation and Transcarbamoylation Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including those in N-aryl carbamates. An efficient synthesis of aryl carbamates can be achieved by the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edumit.eduorganic-chemistry.org This method generates an aryl isocyanate in situ, which is then trapped by the alcohol. mit.eduorganic-chemistry.org This approach is versatile and tolerates a wide range of functional groups. rsc.org

Transcarbamoylation is another contemporary strategy that involves the exchange of the alcohol or amine moiety of a carbamate. This can be a useful method for the synthesis of different carbamates from a common precursor. For instance, the transcarbamoylation reaction between a urethane (B1682113) group and an alcohol can be used to synthesize new carbamates. researchgate.net This reaction can be catalyzed by bases such as potassium hydroxide (B78521) or organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govacs.org

Carbon Dioxide (CO2)-Mediated Carbamate Synthesis

The use of carbon dioxide as a C1 source for chemical synthesis is a key area of green chemistry. Several methods have been developed for the synthesis of carbamates using CO2.

One approach involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.gov Polymer-supported DBU has also been used to facilitate catalyst recovery and reuse. chemistryviews.org

Another strategy is the direct synthesis of carbamates from CO2, anilines, and alcohols using a catalyst system such as cerium oxide and 2-cyanopyridine. researchgate.net This method can produce N-phenylcarbamates in high yields. Additionally, non-phosgene routes for the synthesis of methyl N-phenyl carbamate have been developed using CO2-derived reagents like dimethyl carbonate and N,N′-diphenyl urea (B33335). rsc.org

Table 3: CO2-Mediated Carbamate Synthesis Methods

| Reactants | Catalyst/Reagent | Key Features | References |

|---|---|---|---|

| Amine, CO2, Alkyl Halide | Cesium carbonate or DBU | Mild reaction conditions | organic-chemistry.orgnih.govchemistryviews.org |

| Aniline (B41778), CO2, Alcohol | Cerium oxide and 2-cyanopyridine | Direct synthesis of N-phenylcarbamates | researchgate.net |

| Dimethyl carbonate, N,N′-diphenyl urea | Sodium methoxide | Non-phosgene route to methyl N-phenylcarbamate | rsc.org |

Green Chemistry Approaches in Carbamate Production

The production of carbamates has traditionally relied on hazardous reagents such as phosgene and isocyanates. However, increasing environmental concerns have spurred the development of greener, more sustainable synthetic alternatives. These methods prioritize the use of non-toxic, renewable feedstocks and aim to reduce waste and energy consumption. For the synthesis of compounds like this compound, these approaches offer a safer and more environmentally responsible pathway.

One of the most promising green alternatives is the utilization of carbon dioxide (CO₂) as a C1 building block. researchgate.net CO₂ is an abundant, inexpensive, and non-toxic renewable resource. researchgate.net The synthesis of carbamates from CO₂, amines, and alcohols can be achieved in a halogen-free manner. researchgate.net This process typically involves the reaction of an amine with CO₂ to form a carbamic acid intermediate, which then undergoes dehydrative condensation with an alcohol. researchgate.net Basic catalysts have been shown to effectively facilitate this conversion under mild conditions, even without dehydrating agents. researchgate.netresearchgate.net

Another significant green methodology is the use of urea as a carbonyl source, which indirectly utilizes CO₂ as it is produced from ammonia (B1221849) and CO₂. nih.gov The reaction of an alcohol with urea to form a carbamate is attractive because the only byproduct is ammonia, which can be recycled for urea synthesis. nih.gov This process avoids the use of toxic phosgene and can be effectively catalyzed by various supported metal oxides, achieving high yields of alkyl carbamates. nih.gov

Transesterification of carbamates represents another environmentally friendly route. This method involves the reaction of a readily available carbamate, such as O-methyl-N-aryl carbamate, with an alcohol in the presence of an alkoxide catalyst. beilstein-journals.org The reaction proceeds with high selectivity and can be performed under moderate temperature conditions. beilstein-journals.org Mechanistic studies show that the rate is influenced by the polarity of the alcohol, with less polar alcohols reacting faster. beilstein-journals.org

These green chemistry principles provide a framework for the sustainable production of this compound, avoiding hazardous materials and promoting a circular economy.

| Green Approach | Carbonyl Source | Key Advantages | Typical Catalysts/Conditions | Reference |

|---|---|---|---|---|

| Direct CO₂ Utilization | Carbon Dioxide (CO₂) | Non-toxic, renewable, abundant, halogen-free. | Basic catalysts (e.g., Cs₂CO₃), mild pressure (e.g., 2.5 MPa CO₂). | researchgate.netresearchgate.net |

| Urea Alcoholysis | Urea | Indirect use of CO₂, recyclable ammonia byproduct, phosgene-free. | Supported transition metal oxides (e.g., TiO₂/SiO₂). | nih.gov |

| Transesterification | Existing Carbamate (e.g., O-methyl-N-phenyl carbamate) | High selectivity, avoids hazardous starting materials. | Alkoxide catalysts, moderate temperatures (323 K to 373 K). | beilstein-journals.org |

Stereoselective Synthesis of the 3,7-Dimethyloct-6-enyl Moiety and its Carbamoylation

The synthesis of a specific stereoisomer of this compound requires precise control over the chiral center at the C3 position of the octenyl chain. This is achieved through a two-stage process: first, the stereoselective synthesis of the alcohol moiety, (R)- or (S)-citronellol, followed by the carbamoylation of the resulting chiral alcohol.

Stereoselective Synthesis of (R)- and (S)-Citronellol

The key precursors for chiral citronellol (B86348) are the corresponding enantiomers of citronellal (B1669106). Biocatalytic methods have emerged as highly efficient and selective routes to these chiral aldehydes. One-pot bienzymatic cascades starting from the inexpensive and readily available achiral substrate geraniol (B1671447) can produce either (R)- or (S)-citronellal with high enantiomeric excess (ee). acs.org

For the synthesis of (R)-citronellal, a cascade involving a copper radical alcohol oxidase (CgrAlcOx) and an ene-reductase from the Old Yellow Enzyme (OYE) family, specifically OYE2 from Saccharomyces cerevisiae, has proven effective. nih.govacs.org The CgrAlcOx first oxidizes geraniol to geranial, which is then asymmetrically reduced by OYE2 to (R)-citronellal with high conversion and enantioselectivity. nih.govacs.org By substituting OYE2 with a different ene-reductase, such as GluER, the cascade can be tuned to produce (S)-citronellal, also with high conversion and excellent enantiomeric purity. acs.org

Once the desired chiral citronellal enantiomer is obtained, it is reduced to the corresponding alcohol, citronellol. This reduction of the aldehyde to a primary alcohol is a standard transformation that can be accomplished with a variety of reducing agents. Greener alternatives like poly(methylhydro)siloxane (PMHS) can be employed for this step. Crucially, this reduction does not affect the existing chiral center, thus preserving the enantiopurity of the molecule. For example, the reduction of (R)-citronellal yields (R)-3,7-dimethyloct-6-en-1-ol, the target alcohol moiety.

| Target Moiety | Starting Material | Key Enzymes / Reagents | Intermediate | Final Product | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R)-3,7-dimethyloct-6-en-1-ol | Geraniol | 1. CgrAlcOx + OYE2 2. Reducing Agent (e.g., PMHS) | (R)-Citronellal | (R)-Citronellol | >95% for (R)-citronellal | nih.govacs.org |

| (S)-3,7-dimethyloct-6-en-1-ol | Geraniol | 1. CgrAlcOx + GluER 2. Reducing Agent (e.g., PMHS) | (S)-Citronellal | (S)-Citronellol | >99% for (S)-citronellal | acs.org |

Carbamoylation of Chiral Citronellol

With the enantiomerically pure 3,7-dimethyloct-6-en-1-ol in hand, the final step is the formation of the N-phenylcarbamate group. This is typically achieved by reacting the alcohol with phenyl isocyanate. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group.

This reaction can be performed without a catalyst, but the use of a catalyst can significantly improve reaction rates and yields. Organic bases are often employed for this purpose. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that has been shown to be an effective catalyst for carbamate synthesis. taylorandfrancis.comresearchgate.net The base can activate the alcohol, increasing its nucleophilicity and facilitating the attack on the isocyanate. The reaction proceeds cleanly to afford the desired this compound, retaining the stereochemistry of the alcohol precursor.

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Reaction Kinetics of Carbamates

The hydrolysis of carbamates, including 3,7-dimethyloct-6-enyl N-phenylcarbamate, can proceed through different mechanisms depending on the pH of the medium. These pathways include acid-catalyzed, base-catalyzed, and neutral hydrolysis.

Under acidic conditions, the hydrolysis of N-phenylcarbamates is generally considered to be a slow process. clemson.edu The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. For carbamates, the central carbon atom is surrounded by two electron-withdrawing atoms (oxygen and nitrogen), which can make acid-catalyzed hydrolysis a less significant pathway compared to other esters. clemson.edu

The generally accepted mechanism for acid-catalyzed hydrolysis of carbamates is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The steps are as follows:

Protonation of the carbonyl oxygen: This is a rapid pre-equilibrium step.

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Elimination of the amine: The C-N bond cleaves, releasing aniline (B41778).

Deprotonation: The resulting protonated carboxylic acid derivative loses a proton to form carbon dioxide and the alcohol (3,7-dimethyloct-6-enol).

Base-catalyzed hydrolysis is a more dominant pathway for carbamates. researchgate.net Two primary mechanisms are proposed for the base-catalyzed hydrolysis of N-aryl carbamates: the E1cB (Elimination Unimolecular conjugate Base) mechanism and the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. researchgate.netresearchgate.net

The E1cB mechanism is prevalent for N-phenylcarbamates that have a proton on the nitrogen atom, such as this compound. researchgate.netrsc.org This pathway involves a two-step process:

Deprotonation of the nitrogen: A hydroxide (B78521) ion removes the acidic proton from the nitrogen atom to form a carbamate (B1207046) anion (the conjugate base). researchgate.netmasterorganicchemistry.com

Elimination of the leaving group: The carbamate anion then expels the alkoxide or phenoxide leaving group in the rate-determining step to form a highly reactive isocyanate intermediate (phenyl isocyanate). researchgate.netrsc.orgresearchgate.net

Hydrolysis of the isocyanate: The isocyanate intermediate rapidly reacts with water to form a carbamic acid, which then decarboxylates to yield the corresponding amine (aniline) and carbon dioxide. researchgate.net

The BAc2 mechanism is more common for N,N-disubstituted carbamates that lack a proton on the nitrogen. researchgate.net It involves a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the ester bond. For N-monosubstituted carbamates like this compound, the E1cB mechanism is generally favored due to the acidity of the N-H proton. researchgate.netrsc.org

The choice between the E1cB and BAc2 pathways is influenced by factors such as the acidity of the N-H proton, the nature of the leaving group, and the reaction conditions. For aryl carbamates, the rate of hydrolysis via the E1cB mechanism is sensitive to the electronic effects of substituents on the aryl ring of the leaving group. researchgate.net

| Mechanism | Description | Key Intermediates | Applicability to this compound |

|---|---|---|---|

| Acid-Catalyzed (AAC2) | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. | Protonated carbamate, Tetrahedral intermediate | Generally slow for carbamates. |

| Base-Catalyzed (E1cB) | Deprotonation of the nitrogen followed by elimination of the alkoxide to form an isocyanate. | Carbamate anion, Phenyl isocyanate | The predominant mechanism under basic conditions. |

| Base-Catalyzed (BAc2) | Direct nucleophilic attack of hydroxide on the carbonyl carbon. | Tetrahedral intermediate | Less likely for N-monosubstituted carbamates. |

Neutral hydrolysis of carbamates, which occurs in the absence of acid or base catalysis, is generally a very slow process. clemson.edu The mechanism is thought to involve the uncatalyzed attack of a water molecule on the carbonyl carbon. Due to the lower nucleophilicity of water compared to hydroxide ions, the reaction rate is significantly lower than that of base-catalyzed hydrolysis. For many carbamates, neutral hydrolysis is not a significant degradation pathway under typical environmental conditions. clemson.edu

Thermal Decomposition and Pyrolysis Pathways of Carbamates

The thermal stability of carbamates is a critical property, and their decomposition can proceed through several pathways depending on their structure and the conditions employed.

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique used to study the thermal decomposition of complex molecules like carbamates. wikipedia.orgpnnl.govcsic.es This method involves heating the sample to a high temperature in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments. wikipedia.orgpnnl.gov Studies on various carbamates using Py-GC-MS have helped to elucidate their decomposition mechanisms.

For N-phenylcarbamates, two main thermal decomposition pathways are generally observed:

Formation of isocyanate and alcohol: This is a common pathway where the carbamate cleaves to form an isocyanate (phenyl isocyanate) and the corresponding alcohol (3,7-dimethyloct-6-enol). researchgate.net This is essentially the reverse of the carbamate formation reaction.

Formation of amine, carbon dioxide, and olefin: This pathway involves the elimination of the amine (aniline) and carbon dioxide, with the concurrent formation of an olefin from the alcohol moiety. researchgate.netcdnsciencepub.com For this compound, this would lead to the formation of various unsaturated hydrocarbons derived from the citronellyl group.

The thermal stability of carbamates and the distribution of decomposition products are influenced by several factors:

Structure of the Alcohol Group: Carbamates derived from tertiary alcohols are generally less thermally stable than those from secondary or primary alcohols. researchgate.net The structure of the 3,7-dimethyloct-6-enyl group, being a primary alcohol, would contribute to a relatively higher thermal stability compared to a tertiary alcohol-derived carbamate.

Substituents on the Nitrogen Atom: The nature of the substituent on the nitrogen atom affects the stability. N-aryl carbamates, like the one , have different decomposition profiles compared to N-alkyl carbamates.

Substituents on the Phenyl Ring: Electron-withdrawing or electron-donating groups on the N-phenyl ring can influence the rate and mechanism of decomposition. cdnsciencepub.com

Reaction Conditions: The temperature, pressure, and presence of catalysts can significantly alter the decomposition pathway and the products formed. For instance, gas-phase pyrolysis may favor different products compared to decomposition in a solvent. researchgate.netcdnsciencepub.com

Studies on the thermal decomposition of ethyl N-methyl-N-phenylcarbamate have shown that it decomposes to give N-methylaniline, carbon dioxide, and ethylene (B1197577) in a first-order reaction. researchgate.netscispace.com In contrast, the decomposition of t-butyl N-arylcarbamates primarily yields carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com The specific product distribution for the thermal decomposition of this compound would likely involve a combination of these pathways, influenced by the specific experimental conditions.

| Decomposition Pathway | Potential Products from this compound | Influencing Factors |

|---|---|---|

| Isocyanate and Alcohol Formation | Phenyl isocyanate and 3,7-dimethyloct-6-enol | Temperature, Pressure |

| Amine, CO2, and Olefin Formation | Aniline, Carbon dioxide, and various unsaturated hydrocarbons (e.g., derivatives of octadiene) | Structure of the alcohol moiety, Temperature |

Other Significant Chemical Transformations

The bifunctional nature of this compound, possessing both a carbamate group and a terminal alkene, allows for a diverse range of chemical transformations. These reactions enable the synthesis of novel derivatives with modified properties and functionalities. The reactivity of each functional group can be addressed selectively, providing pathways to a variety of molecular architectures.

Derivatization Reactions of the Carbamate Group

The N-phenylcarbamate group serves as a versatile handle for various derivatization reactions. While the core structure is relatively stable, the nitrogen-hydrogen bond and the carbonyl group are key sites for chemical modification. These transformations are crucial for creating analogues with altered biological activities or for use as intermediates in more complex syntheses.

One common pathway for derivatization involves reactions at the nitrogen atom. For instance, condensation reactions can be performed with various carboxylic acids or their activated derivatives. In a process analogous to the synthesis of other substituted phenylcarbamates, the N-H bond can react in the presence of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) to form N-acylated products. nih.gov This introduces a new amide linkage, significantly altering the electronic and steric properties of the original molecule.

Another potential transformation is substitution on the phenyl ring. The carbamate group can direct electrophilic aromatic substitution reactions, although the specific outcomes (i.e., ortho-, meta-, or para-substitution) would depend on the reaction conditions and the directing influence of the carbamate moiety.

The carbamate linkage itself can undergo cleavage under specific conditions, such as strong acidic or basic hydrolysis, to yield aniline, carbon dioxide, and the parent alcohol, 3,7-dimethyloct-6-en-1-ol (citronellol). This hydrolytic instability can be exploited for the controlled release of the constituent molecules or as a deprotection step in a synthetic sequence.

Table 1: Potential Derivatization Reactions of the N-Phenylcarbamate Group

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| N-Acylation | R-COOH, EDCI, HOBt | N-Acyl-N-phenylcarbamate |

| Hydrolysis (Acidic) | H₃O⁺, heat | Aniline + 3,7-Dimethyloct-6-en-1-ol + CO₂ |

Olefin Metathesis and Other Transformations of the 3,7-Dimethyloct-6-enyl Moiety

The 3,7-dimethyloct-6-enyl portion of the molecule, derived from citronellol (B86348), contains a trisubstituted double bond that is a prime site for a wide array of chemical transformations. These reactions are fundamental for modifying the lipophilic tail of the molecule, leading to changes in its physical properties and potential biological interactions.

Olefin Metathesis

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. beilstein-journals.orgnih.gov This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the scrambling and reforming of double bonds between two alkene molecules. youtube.com For this compound, two primary types of metathesis are particularly relevant:

Cross-Metathesis (CM): This reaction occurs between the terminal alkene of the carbamate and a separate, simple alkene. It allows for the elongation or modification of the side chain. For example, reacting the compound with a different terminal olefin can lead to a new, longer-chain derivative, releasing a volatile byproduct. mdpi.com The mechanism proceeds through the formation of a metallacyclobutane intermediate. beilstein-journals.orgnih.gov

Ring-Closing Metathesis (RCM): While the parent molecule itself cannot undergo intramolecular RCM, if it is first derivatized to contain a second olefinic group at an appropriate position (e.g., on the phenyl ring), RCM can be employed to create novel macrocyclic structures. youtube.comcaltech.edu

Other Transformations of the Alkene

Beyond metathesis, the double bond in the 3,7-dimethyloct-6-enyl moiety is susceptible to various other transformations, particularly electrophilic additions and oxidations.

Electrophilic Additions: The double bond can react with electrophiles. For instance, the addition of hydrogen halides (e.g., HBr) would proceed according to Markovnikov's rule, leading to the formation of a halogenated derivative.

Oxidations: The alkene can be oxidized to introduce new functional groups. Asymmetric dihydroxylation, using reagents like AD-mix-α, can convert the double bond into a diol with high stereoselectivity. Other oxidative cleavage reactions, using agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can break the carbon-carbon double bond to form smaller carbonyl-containing fragments.

Table 2: Significant Transformations of the 3,7-Dimethyloct-6-enyl Moiety

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Cross-Metathesis | Grubbs' Catalyst, Alkene Partner | Modified Alkene |

| Electrophilic Addition | HBr, HCl | Halide |

| Asymmetric Dihydroxylation | AD-mix-α / AD-mix-β | Diol |

These diverse chemical pathways underscore the utility of this compound as a versatile scaffold for the development of new chemical entities.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3,7-dimethyloct-6-enyl N-phenylcarbamate, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the N-phenyl group would typically appear in the downfield region, around 7.0-7.5 ppm. The proton attached to the nitrogen of the carbamate (B1207046) group (N-H) would likely be observed as a broad singlet. The protons of the 3,7-dimethyloct-6-enyl moiety would exhibit signals in the upfield region. For instance, the vinyl proton at the C6 position is expected to appear around 5.1 ppm, while the methylene (B1212753) protons adjacent to the carbamate oxygen would be shifted downfield compared to those in the parent alcohol, citronellol (B86348).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of 153-155 ppm. The carbons of the phenyl ring would resonate between 118 and 138 ppm. The carbons of the terpenoid chain would appear at higher field strengths. By comparison with related structures, the chemical shifts can be predicted, aiding in the complete assignment of the carbon skeleton. researchgate.netrsc.orgoregonstate.edu

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.0 - 7.5 | Multiplet |

| N-H | Variable (broad) | Singlet |

| C6-H | ~5.1 | Triplet |

| O-CH₂ | ~4.1 | Triplet |

| C2-H₂ | ~1.6 | Multiplet |

| C3-H | ~1.8 | Multiplet |

| C4-H₂ | ~1.3 | Multiplet |

| C5-H₂ | ~2.0 | Multiplet |

| C7-H | ~1.6 | Multiplet |

| C8-CH₃ & C9-CH₃ | ~1.7 & ~1.6 | Singlets |

| C10-CH₃ | ~0.9 | Doublet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbamate) | ~154 |

| C-ipso (Phenyl) | ~138 |

| C-ortho/meta/para (Phenyl) | 118 - 129 |

| C6 | ~124 |

| C7 | ~131 |

| O-CH₂ | ~65 |

| C2 | ~37 |

| C3 | ~29 |

| C4 | ~25 |

| C5 | ~40 |

| C8 & C9 | ~25 & ~17 |

| C10 | ~19 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A prominent feature would be the N-H stretching vibration, typically observed in the range of 3300-3400 cm⁻¹. The C=O stretching of the carbamate group would give rise to a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching of the ester linkage would appear in the 1200-1250 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The characteristic peaks for carbamates have been identified at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov The symmetric breathing mode of the phenyl ring would also be a characteristic feature in the Raman spectrum.

Interactive Table: Characteristic IR and Raman Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (Carbamate) | 1700 - 1730 | ~1716 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch | 1200 - 1250 | Not prominent |

| Carbamate Characteristic | Not specified | 874, 1014, 1162 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.

The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₁₈H₂₇NO₂). Common fragmentation patterns for carbamates include the neutral loss of methyl isocyanate (CH₃NCO, 57 Da) for N-methyl carbamates, although for an N-phenyl carbamate, fragmentation pathways would be different. nih.gov Fragmentation of the terpenoid chain is also expected. The citronellyl moiety often shows characteristic fragment ions at m/z 69, corresponding to the isopropenyl group, and other fragments resulting from cleavages along the aliphatic chain. researchgate.net

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 289 | [M]⁺ (Molecular Ion) |

| 138 | [C₁₀H₁₈]⁺ (Citronellyl cation) |

| 121 | [C₇H₅NO]⁺ (Phenyl isocyanate radical cation) |

| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) |

| 69 | [C₅H₉]⁺ (Isopropenyl fragment) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure is available for this compound itself, the analysis of a closely related compound, phenyl N-phenylcarbamate, offers valuable insights. scienceopen.com

The crystal structure of phenyl N-phenylcarbamate reveals that the aromatic rings are oriented at a dihedral angle of 42.52(12)°. scienceopen.com A key feature of the solid-state structure of N-phenylcarbamates is the presence of intermolecular N-H···O hydrogen bonds, which form infinite one-dimensional polymeric chains. scienceopen.com It is highly probable that this compound would exhibit similar hydrogen bonding patterns in its crystalline form, influencing its packing and physical properties. The flexible terpenoid chain would likely adopt a low-energy conformation within the crystal lattice.

Interactive Table: Crystallographic Data for the Analogous Phenyl N-phenylcarbamate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | scienceopen.com |

| Space Group | Pna2₁ | scienceopen.com |

| a (Å) | 9.4734 (9) | scienceopen.com |

| b (Å) | 19.5825 (17) | scienceopen.com |

| c (Å) | 5.8509 (5) | scienceopen.com |

| V (ų) | 1085.42 (17) | scienceopen.com |

| Z | 4 | scienceopen.com |

| Key Interaction | N-H···O Hydrogen Bonds | scienceopen.com |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No peer-reviewed articles or database entries detailing Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 3,7-dimethyloct-6-enyl N-phenylcarbamate could be located.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

There is no available research data on the Frontier Molecular Orbital (HOMO/LUMO) analysis of this compound. Consequently, predictions of its reactivity based on these parameters have not been computationally modeled or published.

Vibrational Frequency Calculations and Spectroscopic Correlation

Information regarding theoretical vibrational frequency calculations and their correlation with experimental spectroscopic data (such as Infrared or Raman spectra) for this compound is not present in the current body of scientific literature.

Conformational Analysis and Rotamer Studies

No studies focused on the conformational analysis or the identification of stable rotamers of this compound through computational methods were found.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Studies

A search for reaction mechanism studies of this compound employing Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods yielded no results.

Computational Structure-Reactivity and Structure-Property Relationship Studies

There are no published computational studies investigating the structure-reactivity relationships (e.g., QSAR) or structure-property relationships (QSPR) for this compound.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Carbamate (B1207046) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates due to their characteristic thermal instability, which often makes them unsuitable for direct analysis by gas chromatography. When coupled with a mass spectrometer (LC-MS), this method provides a powerful tool for both quantification and structural confirmation.

For the analysis of N-phenylcarbamates like 3,7-dimethyloct-6-enyl N-phenylcarbamate, reversed-phase HPLC is typically employed. A C18 column is the most common stationary phase, offering effective separation based on the compound's hydrophobicity. The mobile phase generally consists of a mixture of water (often acidified with formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode to achieve optimal separation from matrix components.

Detection in HPLC can be achieved using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, which are suitable for quantitative analysis. However, for higher sensitivity and selectivity, particularly in complex matrices, mass spectrometry is the preferred detection method. LC-MS, and especially tandem mass spectrometry (LC-MS/MS), offers excellent specificity through techniques like Multiple Reaction Monitoring (MRM), which minimizes matrix interference and allows for very low detection limits. Electrospray Ionization (ESI) is a commonly used ionization source for carbamates in LC-MS analysis.

Table 1: Typical HPLC and LC-MS Parameters for Carbamate Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatographic Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol | | Elution Mode | Gradient | | Flow Rate | 0.5 - 1.0 mL/min | | Injection Volume | 5 - 20 µL | | Detector | DAD/UV or Mass Spectrometer | | Ionization Source (LC-MS) | Electrospray Ionization (ESI) |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Thermally Stable Derivatives

While many carbamates are thermally labile, some N-phenylcarbamates may exhibit sufficient thermal stability for gas chromatographic analysis, particularly with careful optimization of injection parameters. However, a more common approach involves the derivatization of the carbamate to a more thermally stable and volatile compound prior to GC analysis.

For N-phenylcarbamates, derivatization can be achieved through hydrolysis of the carbamate to its corresponding aniline (B41778) and subsequent acylation or silylation. The resulting derivative is then analyzed by GC. This approach, while effective, adds complexity to the sample preparation process.

When direct GC analysis is feasible, a capillary column with a mid-polarity stationary phase is often used. The injector temperature must be carefully controlled to prevent thermal degradation. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the analyte based on its mass spectrum. The use of a nitrogen-phosphorus detector (NPD) can also offer selective and sensitive detection of nitrogen-containing compounds like carbamates.

Table 2: Representative GC and GC-MS Conditions for Carbamate Derivative Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatographic Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 200 - 250 °C (Optimized to minimize degradation) |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |

| Ionization Mode (GC-MS) | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the screening and semi-quantitative analysis of carbamates. It is particularly useful in preliminary investigations or in laboratories where more sophisticated instrumentation is unavailable.

For the analysis of N-phenylcarbamates, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of mobile phase systems can be employed to achieve separation, with the choice depending on the polarity of the specific carbamate. A common approach involves using a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as acetone (B3395972) or ethyl acetate.

Detection of the separated spots on the TLC plate can be achieved through several methods. Visualization under UV light (at 254 nm) is possible if the compound is UV-active. Alternatively, chromogenic spray reagents can be used. A common method for carbamates involves enzymatic inhibition, where the plate is sprayed with an enzyme solution (e.g., cholinesterase) followed by a substrate that produces a colored product. The carbamate will appear as a white spot on a colored background due to the inhibition of the enzyme.

Table 3: General TLC Parameters for Carbamate Screening

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase Examples | Toluene/Acetone (e.g., 8:2 v/v) Hexane/Ethyl Acetate (e.g., 7:3 v/v) | | Detection Methods | UV visualization at 254 nm Enzymatic inhibition assay Chromogenic spray reagents |

Sample Preparation Techniques (e.g., Solid Phase Extraction for Environmental Matrices)

Effective sample preparation is critical for the accurate analysis of this compound, especially when dealing with complex environmental matrices such as water, soil, or food products. The primary goals of sample preparation are to isolate the target analyte from interfering components and to concentrate it to a level suitable for instrumental analysis.

Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and preconcentration of carbamates from aqueous samples. The choice of SPE sorbent is crucial for achieving good recovery. For moderately nonpolar compounds like N-phenylcarbamates, reversed-phase sorbents such as C18-bonded silica or polymeric sorbents (e.g., styrene-divinylbenzene) are commonly used.

The general SPE procedure involves conditioning the sorbent with a solvent like methanol followed by water, loading the sample onto the cartridge, washing the cartridge to remove interferences, and finally eluting the analyte with a small volume of an organic solvent such as acetonitrile, methanol, or ethyl acetate. The resulting eluate can then be concentrated and analyzed by HPLC or GC.

Table 4: Typical Solid Phase Extraction Protocol for Carbamates in Water

| Step | Procedure |

|---|---|

| Sorbent Selection | C18-bonded silica or Styrene-Divinylbenzene Polymer |

| Conditioning | 1. Elution Solvent (e.g., 5 mL Acetonitrile) 2. Reagent Water (e.g., 5 mL) | | Sample Loading | Pass the aqueous sample through the cartridge at a controlled flow rate. | | Washing | Wash with a weak solvent (e.g., water or water/methanol mixture) to remove polar interferences. | | Elution | Elute the analyte with a strong organic solvent (e.g., Acetonitrile or Ethyl Acetate). | | Post-Elution | The eluate is typically evaporated to dryness and reconstituted in the initial mobile phase for LC analysis. |

Environmental Chemistry and Abiotic Transformation

Abiotic Degradation Pathways in Aquatic Environments

In aquatic ecosystems, 3,7-dimethyloct-6-enyl N-phenylcarbamate is subject to degradation through two primary abiotic pathways: hydrolysis and photolysis. These processes involve the breakdown of the molecule through reactions with water and light, respectively.

Hydrolysis in Natural Water Systems

Hydrolysis is a significant degradation pathway for carbamate (B1207046) pesticides in aqueous environments. The ester linkage in this compound is susceptible to cleavage by water, a reaction that is influenced by the pH of the surrounding medium.

Carbamates, as esters of carbamic acid, are generally stable compounds but can undergo hydrolysis in moist soils and aquatic systems. ucanr.edu The rate of hydrolysis for carbamates is pH-dependent, with the reaction being catalyzed by both acidic and basic conditions. For N-phenylcarbamates, alkaline hydrolysis is often the more significant pathway. rsc.orgepa.gov The mechanism for the alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been shown to be consistent with an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This process involves the formation of a phenyl isocyanate intermediate.

The hydrolysis of this compound is expected to yield N-phenylcarbamic acid and 3,7-dimethyloct-6-en-1-ol (citronellol). N-phenylcarbamic acid is unstable and would likely decompose further to aniline (B41778) and carbon dioxide.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Condition | Primary Products | Secondary Products |

| This compound | Hydrolysis (e.g., in natural water) | N-phenylcarbamic acid, 3,7-dimethyloct-6-en-1-ol | Aniline, Carbon dioxide |

Note: This table is based on general chemical principles of carbamate hydrolysis as specific experimental data for this compound was not found.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is another crucial abiotic process that can contribute to the transformation of this compound in the environment, particularly in sunlit surface waters. This process involves the absorption of light energy, leading to the breakdown of the chemical structure.

The light absorption characteristics of carbamates facilitate their rapid decomposition under aqueous conditions. researchgate.net The photodegradation of aromatic carbamate pesticides is primarily initiated by the singlet excited state (S*), which can lead to the cleavage of the C-O bond in the ester group. researchgate.net This process can generate phenoxyl radicals. researchgate.net

While a specific quantum yield for the photolysis of this compound has not been reported, the quantum yields for other neonicotinoid insecticides in water have been determined and are generally low, suggesting that while photolysis occurs, it may not always be a rapid process for all related compounds. researchgate.net The quantum yield of photochemical reactions can be influenced by factors such as the structure of the molecule, the solvent, and the wavelength of light. wikipedia.org

The photolysis of N-phenylcarbamates can also proceed through a photo-Fries rearrangement, a process that has been observed for other N-arylcarbamates. The expected photolytic degradation products of this compound would likely include citronellol (B86348) and various rearrangement and cleavage products of the N-phenylcarbamate moiety.

Thermal Degradation in Environmental Contexts (e.g., Waste Treatment)

The thermal degradation of this compound is a relevant consideration in the context of waste treatment processes, such as incineration, and in understanding its behavior in high-temperature environments.

The thermal decomposition of carbamates can proceed through several pathways, depending on the structure of the compound and the temperature. rsc.org General thermal degradation pathways for carbamates include:

Elimination to form an alcohol and an isocyanate.

Elimination to form an amine, carbon dioxide, and an olefin.

Decarboxylation to form an amine and carbon dioxide.

Studies on the thermal decomposition of 1-aryl-1-methylethyl N-arylcarbamates have shown that the reaction kinetics are influenced by the solvent and substituents on the aryl group, indicating a polar, but not ionic, reaction mechanism. rsc.org The thermal degradation of long-chain fatty acids, which share some structural similarities with the citronellyl group, has been shown to result in a variety of smaller by-products at elevated temperatures. nih.gov

For this compound, thermal decomposition is expected to yield citronellene (an olefin) through the elimination of N-phenylcarbamic acid, which would then decompose to aniline and carbon dioxide. Alternatively, it could decompose to form phenyl isocyanate and citronellol. The specific products and their distribution would depend on the temperature and other conditions of the thermal process. The thermal degradation of phthalonitrile (B49051) foam, another nitrogen-containing polymer, shows a multi-stage decomposition process with the release of various gases, which could be analogous to the complex degradation of this carbamate. nih.gov

Table 2: Potential Thermal Degradation Pathways and Products

| Pathway | Reactant | Conditions | Major Products |

| Elimination | This compound | High Temperature | Citronellene, N-phenylcarbamic acid (decomposes to Aniline + CO2) |

| Isocyanate Formation | This compound | High Temperature | Phenyl isocyanate, 3,7-dimethyloct-6-en-1-ol (Citronellol) |

Note: This table represents plausible degradation pathways based on the thermal decomposition of related carbamate compounds.

Environmental Persistence and Mobility of Carbamate Derivatives (Non-Biological Aspects)

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical, physical, or biological processes. researchgate.net The mobility of a chemical pertains to its ability to move through different environmental compartments, such as soil, water, and air.

The persistence of carbamate herbicides in soil is generally considered to be relatively short, with half-lives often in the range of weeks. ucanr.edu However, factors such as soil type, organic matter content, pH, and temperature can significantly influence their persistence. researchgate.net

The mobility of carbamate herbicides in soil is largely governed by their adsorption to soil particles. ucanr.edu The soil adsorption coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile. Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the Koc for organic chemicals, including pesticides, based on their molecular structure and physicochemical properties. jetjournal.usbohrium.comfrontiersin.orgresearchgate.net Carbamates like CIPC (chlorpropham) are known to be tightly adsorbed by some soils, which reduces their mobility. ucanr.edu Given the relatively large and non-polar citronellyl group in this compound, it is expected to have a moderate to high Koc value, suggesting it would be relatively immobile in most soil types and have a lower potential for leaching into groundwater.

The citronellol moiety itself is a naturally occurring compound found in many essential oils. nih.gov While it is readily metabolized in biological systems, its abiotic environmental fate is less well-documented.

Applications in Advanced Chemical Sciences Non Biological

Role as Versatile Synthetic Intermediates in Organic Synthesis

N-phenylcarbamates are valuable intermediates in organic synthesis, and 3,7-dimethyloct-6-enyl N-phenylcarbamate is no exception. The carbamate (B1207046) group can serve as a protecting group for anilines or as a precursor for the formation of other functional groups. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful method for forming aryl C-N bonds, and protocols for the synthesis of methyl N-phenylcarbamate derivatives via intermolecular amidation of aryl chlorides have been developed. benthamdirect.com Such methodologies highlight the utility of the N-phenylcarbamate moiety in constructing complex aromatic molecules. benthamdirect.com

Furthermore, the synthesis of N-aryl carbamates can be achieved through palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of alcohols. mit.edu This provides a direct route to these compounds, which are important precursors for various organic transformations. mit.edu Metal-free approaches for the synthesis of N-phenylcarbamates have also been developed, utilizing reagents like iodine and tert-butyl hydroperoxide for the cross-coupling of amines and hydrazine (B178648) formate. researchgate.net

The citronellyl portion of the molecule, with its terminal double bond, offers additional reaction sites for transformations such as epoxidation, dihydroxylation, or metathesis, allowing for the introduction of further functionality and the construction of complex molecular architectures. The terpene-derived structure also introduces chirality, making it a potentially useful building block in asymmetric synthesis.

Applications in Polymer Chemistry (e.g., Polyurethane Precursors)

Carbamates are fundamental building blocks in the synthesis of polyurethanes. mit.edu While the traditional synthesis of polyurethanes involves the reaction of isocyanates with polyols, there is growing interest in developing isocyanate-free routes due to the toxicity of isocyanates. springernature.comrsc.org One such approach involves the reaction of cyclic carbonates with amines to form polyurethanes. springernature.com Terpenes, such as limonene, are being explored as renewable feedstocks for the synthesis of these cyclic carbonates, paving the way for more sustainable polyurethane production. springernature.com

In this context, this compound can be envisioned as a precursor or a building block in novel polyurethane syntheses. The carbamate group can potentially react with suitable comonomers to form urethane (B1682113) linkages. The citronellyl tail would be incorporated into the polymer backbone or as a pendant group, influencing the final properties of the material. For instance, the flexible and hydrophobic nature of the 3,7-dimethyloct-6-enyl chain could enhance the elasticity and water resistance of the resulting polyurethane. The use of terpene-based precursors is a key strategy in the development of bio-based polyurethanes. mdpi.comacs.org

| Precursor Type | Role in Polyurethane Synthesis | Potential Contribution of this compound |

| Diisocyanates and Polyols | Conventional route to polyurethanes | Alternative, potentially isocyanate-free, precursor. |

| Cyclic Carbonates and Amines | Isocyanate-free route to non-isocyanate polyurethanes (NIPUs). springernature.com | The citronellyl moiety could be a bio-based component. |

| Bio-based Monomers | Introduction of renewable content into polyurethanes. mdpi.comacs.org | The citronellyl group is derived from a natural terpene. |

Carbon Dioxide Capture and Utilization Technologies Involving Carbamate Formation

The reversible reaction of amines with carbon dioxide (CO₂) to form carbamates is a cornerstone of many carbon capture and storage (CCS) technologies. rsc.orgrepec.orgrsc.org This chemistry is employed in aqueous amine scrubbers to selectively remove CO₂ from industrial flue gases. rsc.org The formation of carbamates is a key step in these processes, and the stability of the resulting carbamate adduct influences the efficiency of both CO₂ absorption and the subsequent regeneration of the amine solvent. researchgate.net

While simple amines are typically used in industrial CO₂ capture, the fundamental chemistry of carbamate formation is broadly applicable. Research into new materials and molecules for CO₂ capture is ongoing, with a focus on improving efficiency and reducing the energy penalty associated with solvent regeneration. rsc.org The reaction of CO₂ with N-substituted amines to form carbamates can be facilitated by superbases, and the resulting carbamates can be stabilized. rsc.orgnih.gov

The N-phenylcarbamate moiety in this compound is a product of the reaction between an aniline (B41778) derivative and a source of the carbonyl group, conceptually related to CO₂ activation. While this specific compound is unlikely to be used directly in large-scale CO₂ capture due to its molecular weight and complexity, the study of its formation and stability could provide insights into the broader chemistry of carbamate-based CO₂ capture systems.

| CO₂ Capture Technology | Role of Carbamate Formation | Relevance of N-Phenylcarbamate Chemistry |

| Amine Scrubbing | Reversible chemical absorption of CO₂ to form carbamates. rsc.org | Provides a model for understanding the fundamental reaction. |

| Advanced Solvents | Development of new amine-based solvents with improved properties. | The stability and reactivity of different carbamates are crucial. researchgate.net |

| Solid Sorbents | Immobilized amines on solid supports that capture CO₂ via carbamate formation. | The chemistry of the amine-CO₂ interaction is central to the process. |

Catalytic Applications of Metal-Carbamate Complexes

Metal complexes containing carbamate ligands are a significant class of compounds with diverse applications in catalysis. nih.govnih.gov These complexes can be synthesized from a wide range of metals and amines, and their structural and electronic properties can be tuned by varying both the metal center and the substituents on the carbamate ligand. nih.gov Metal carbamates have been explored as catalysts in various organic transformations, including the activation of carbon dioxide. nih.gov

The N-phenylcarbamate group in this compound could potentially act as a ligand for a variety of metal ions. The resulting metal-carbamate complex would possess a unique combination of features: the electronic properties of the N-phenylcarbamate group, the steric bulk and chirality of the citronellyl substituent, and the catalytic activity of the metal center. Such complexes could be investigated as catalysts for reactions where substrate recognition and stereocontrol are important. For example, the hydrolysis of carbamates can be triggered by the coordination of metal ions, a process that could be harnessed in catalytic cycles. rsc.org

Development of New Materials and Functional Molecules

The combination of a phenylcarbamate group and a C10 terpenoid chain in this compound makes it an interesting candidate for the development of new materials and functional molecules. The citronellyl moiety is derived from citronellol (B86348), a naturally occurring monoterpenoid that is used as a fragrance and as a precursor for other fragrance chemicals. wikipedia.org The linkage of this terpene-derived alcohol to a phenylcarbamate introduces a group with different chemical properties, potentially leading to new applications.

Future Research Directions and Unexplored Chemical Facets

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of carbamates, including 3,7-dimethyloct-6-enyl N-phenylcarbamate, often involves the reaction of an alcohol with an isocyanate. While effective, this method can present challenges related to the handling of isocyanates. Future research is poised to develop more sustainable and efficient synthetic pathways that circumvent these issues.

| Synthetic Route | Precursors | Catalyst/Reagent | Potential Advantages |

| Conventional | 3,7-dimethyloct-6-en-1-ol, Phenyl isocyanate | Typically catalyst-free or base-catalyzed | High yield, well-established |

| Catalytic Carbonylation | 3,7-dimethyloct-6-en-1-ol, Aniline (B41778), Carbon Monoxide | Transition metal complexes | Avoids use of isocyanates |

| CO2 Utilization | 3,7-dimethyloct-6-en-1-ol, Aniline, CO2 | Dehydrating agents, specialized catalysts | Utilizes a renewable carbon source |

| Transesterification | 3,7-dimethyloct-6-en-1-ol, Methyl N-phenylcarbamate | Transesterification catalyst | Can be driven to completion with removal of byproduct |

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic routes and designing new ones. The reaction between an alcohol and an isocyanate can proceed through various pathways, and the role of catalysts in influencing these pathways is an area ripe for investigation. rsc.org

Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor reaction progress in real-time and identify transient intermediates. nih.gov Computational modeling, including density functional theory (DFT) calculations, can provide valuable insights into the transition states and energy profiles of different reaction pathways. These studies can elucidate the precise role of catalysts and solvents in the reaction, enabling the rational design of more efficient and selective synthetic methods.

High-Throughput Screening for Chemical Reactivity Profiling

The reactivity of this compound in various chemical transformations is largely unexplored. High-throughput screening (HTS) techniques offer a powerful approach to rapidly assess its reactivity with a wide range of reagents and catalysts. nih.gov This can lead to the discovery of novel reactions and applications for this compound.

By employing automated robotic systems and miniaturized reaction formats, a large number of reactions can be performed and analyzed in a short period. The data generated from HTS can be used to build reactivity databases and identify structure-activity relationships. This information can then be used to predict the outcome of new reactions and guide the design of new experiments.

| Screening Parameter | Variables | Desired Outcome |

| Catalyst Screening | Various transition metal and organocatalysts | Identification of catalysts for novel transformations |

| Solvent Screening | Range of polar and non-polar solvents | Optimization of reaction rates and selectivities |

| Reagent Screening | Diverse electrophiles and nucleophiles | Discovery of new functionalization reactions |

| Temperature/Pressure Screening | Wide range of conditions | Determination of optimal reaction parameters |

Integration of Artificial Intelligence and Machine Learning in Carbamate (B1207046) Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research. nih.govresearchgate.net These technologies can be applied to the design of novel carbamate derivatives with tailored properties and to predict their reactivity and potential applications. acs.orgacs.orgacs.org

By training ML models on existing datasets of carbamate properties and reactivities, it is possible to develop predictive models that can accelerate the discovery of new compounds with desired characteristics. chemai.ioappliedclinicaltrialsonline.com Generative AI models can even be used to design entirely new carbamate structures with optimized properties for specific applications. nih.gov This in silico approach can significantly reduce the time and resources required for experimental research.

Expanding Non-Biological Applications in Emerging Technologies

While carbamates have been extensively studied for their biological activity, their potential in non-biological applications remains an area with significant room for exploration. nih.gov The unique structural features of this compound, including the presence of a bulky aliphatic chain and an aromatic ring, suggest its potential use in materials science and other emerging technologies.

For instance, this compound could be investigated as a monomer for the synthesis of novel polyurethanes with specific thermal or mechanical properties. Its potential as a plasticizer, a surface-modifying agent, or a component in liquid crystal formulations could also be explored. nbinno.com The development of functionalized carbamates is opening new avenues for their application in areas such as drug delivery and advanced materials. nbinno.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.